5,5-difluoro-4,5,6,7-tetrahydro-1H-indazole-3-carbaldehyde
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Overview
Description
5,5-difluoro-4,5,6,7-tetrahydro-1H-indazole-3-carbaldehyde is a chemical compound with the molecular formula C8H8F2N2O. It is a derivative of indazole, a bicyclic compound containing a benzene ring fused to a pyrazole ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,5-difluoro-4,5,6,7-tetrahydro-1H-indazole-3-carbaldehyde typically involves the fluorination of a suitable precursor, followed by cyclization and functional group transformations. One common method involves the reaction of a difluorinated intermediate with hydrazine to form the indazole ring, followed by oxidation to introduce the carbaldehyde group .
Industrial Production Methods
the general approach would likely involve large-scale synthesis using similar reaction conditions as those used in laboratory settings, with optimizations for yield and purity .
Chemical Reactions Analysis
Types of Reactions
5,5-difluoro-4,5,6,7-tetrahydro-1H-indazole-3-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid.
Reduction: The aldehyde group can be reduced to an alcohol.
Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: 5,5-difluoro-4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid.
Reduction: 5,5-difluoro-4,5,6,7-tetrahydro-1H-indazole-3-methanol.
Substitution: Various substituted indazole derivatives depending on the nucleophile used.
Scientific Research Applications
5,5-difluoro-4,5,6,7-tetrahydro-1H-indazole-3-carbaldehyde has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of cancer and infectious diseases.
Mechanism of Action
The mechanism of action of 5,5-difluoro-4,5,6,7-tetrahydro-1H-indazole-3-carbaldehyde is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The fluorine atoms may enhance the compound’s binding affinity and selectivity for these targets, leading to improved biological activity .
Comparison with Similar Compounds
Similar Compounds
5,5-difluoro-1-methyl-4,5,6,7-tetrahydro-1H-indazole-3-carbaldehyde: Similar structure but with a methyl group instead of a hydrogen atom at the 1-position.
4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid: Lacks the fluorine atoms and has a carboxylic acid group instead of an aldehyde.
Uniqueness
5,5-difluoro-4,5,6,7-tetrahydro-1H-indazole-3-carbaldehyde is unique due to the presence of two fluorine atoms, which can significantly influence its chemical and biological properties. The fluorine atoms can enhance the compound’s stability, lipophilicity, and binding affinity to molecular targets, making it a valuable compound for research and development .
Properties
Molecular Formula |
C8H8F2N2O |
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Molecular Weight |
186.16 g/mol |
IUPAC Name |
5,5-difluoro-1,4,6,7-tetrahydroindazole-3-carbaldehyde |
InChI |
InChI=1S/C8H8F2N2O/c9-8(10)2-1-6-5(3-8)7(4-13)12-11-6/h4H,1-3H2,(H,11,12) |
InChI Key |
AAPAHMKOSORLFK-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CC2=C1NN=C2C=O)(F)F |
Origin of Product |
United States |
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